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These application notes provide a comprehensive overview of the use of MI-136, a potent
inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction, in preclinical VCaP xenograft
models of prostate cancer. The protocols and data presented are compiled from published
research and are intended to guide the design and execution of similar in vivo studies.

Introduction

The VCaP (Vertebral-Cancer of the Prostate) cell line, derived from a vertebral metastasis of
human prostate cancer, is a critical model for studying advanced, castration-resistant prostate
cancer (CRPC). VCaP cells express high levels of the androgen receptor (AR) and its splice
variant AR-V7, which is implicated in resistance to AR-targeted therapies. The MLL complex
has been identified as a key co-activator of AR signaling, making it a promising therapeutic
target in CRPC.

MI-136 is a small molecule inhibitor that disrupts the critical interaction between menin and
MLL, thereby inhibiting the transcriptional activity of the MLL complex. This, in turn, has been
shown to suppress AR signaling and impede the growth of prostate cancer cells. This
document details the application of MI-136 and its more soluble and bioavailable analog, MI-
503, in VCaP xenograft models.
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Key Signaling Pathway: AR and MLL Complex
Interplay

The androgen receptor signaling axis is a primary driver of prostate cancer progression. In
castration-resistant prostate cancer, AR signaling can be reactivated through various
mechanisms, including the involvement of co-activator proteins like the MLL complex. Menin, a
core component of the MLL complex, directly interacts with AR, facilitating the recruitment of
the MLL histone methyltransferase to AR target genes. This leads to histone H3 lysine 4
(H3K4) methylation and transcriptional activation of genes that promote tumor growth and
survival. MI-136 and MI-503 function by specifically inhibiting the menin-MLL interaction,
thereby preventing the recruitment of the MLL complex to AR target genes and suppressing

AR-driven transcription.
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Figure 1: Simplified signaling pathway of AR and the MLL complex, and the inhibitory action of

MI-136/MI-503.

Quantitative Data Presentation

The following tables summarize the in vivo efficacy of MI-136 and MI-503 in VCaP xenograft

models.

Table 1: Effect of MI-136 on Castration-Resistant VCaP Xenograft Tumor Growth[1][2]
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Mean
L. Tumor % Tumor
Treatment Administrat
Dose ) Frequency Volume Growth
Group ion Route o
(mm?) at Inhibition
Day 21
) Intraperitonea
Vehicle - ) 5 days/week ~450 -
[ (i.p.)
Intraperitonea
MI-136 40 mg/kg 5 days/week ~250 ~44%

1G.p.)

Note: Data are approximated from graphical representations in the source literature. A modest

but significant reduction in tumor volume was reported.

Table 2: Effect of MI-503 on Castration-Resistant VCaP Xenograft Tumor Growth[2]

Mean
o Tumor % Tumor
Treatment Administrat
Dose . Frequency Volume Growth
Group ion Route Lo
(mm?3) at Inhibition
Day 25
] Intraperitonea ]
Vehicle - ) Daily ~1000 -
[ (i.p.)
Intraperitonea )
MI-503 75 mg/kg ) Daily ~400 ~60%
[ (i.p.)
MDV-3100
(Enzalutamid 10 mg/kg Oral Daily ~750 ~25%
e)
MI-503 + 75 mg/kg + . .
i.p. + Oral Daily ~300 ~70%
MDV-3100 10 mg/kg

Note: Data are approximated from graphical representations in the source literature. The

combination of MI-503 and MDV-3100 showed a slightly stronger reduction in tumor growth
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than MI-503 alone.

Experimental Protocols
VCaP Xenograft Model Establishment

A standard protocol for establishing VCaP xenografts in immunodeficient mice is as follows:

e Cell Culture: VCaP cells are cultured in RPMI-1640 medium supplemented with 10% fetal
bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO: incubator.

o Animal Model: Male severe combined immunodeficient (SCID) or athymic nude mice (4-6
weeks old) are used.

e Cell Implantation:

o Harvest VCaP cells and resuspend them in a 1:1 mixture of serum-free media and
Matrigel.

o Subcutaneously inject 1-5 x 10° VCaP cells in a volume of 100-200 pL into the flank of
each mouse.

e Tumor Growth Monitoring:
o Monitor tumor growth by caliper measurements 2-3 times per week.
o Calculate tumor volume using the formula: (Length x Width?) / 2.

o Randomization: Once tumors reach a mean volume of 100-200 mm3, randomize the mice
into treatment groups.

Subcutaneous Tumor Growth > Randomization into > Initiate Treatment q q
S VCaP Cell Culture Implantation in Mice Monitoring (Treatmem Groups (MI-136 / MI-503) ISR [T A T

Click to download full resolution via product page

Figure 2: General experimental workflow for VCaP xenograft studies.
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MI-136 and MI-503 Treatment Protocol for Castration-
Resistant VCaP Xenografts

This protocol is based on studies investigating the efficacy of menin-MLL inhibitors in a
castration-resistant setting.[1][2]

e Establishment of Castration-Resistance:

o Once VCaP tumors reach a volume of approximately 200-300 mms3, perform surgical
castration on the mice.

o Monitor the tumors for initial regression followed by regrowth to the pre-castration volume,
indicating the development of castration resistance.

Drug Preparation:

o MI-136: Prepare a 40 mg/kg solution in a vehicle such as 15% DMSO and 25% PEG in
PBS.

o MI-503: Prepare a 75 mg/kg solution in a suitable vehicle.

Drug Administration:

o MI-136: Administer intraperitoneally (i.p.) at a dose of 40 mg/kg, 5 days a week.[3]

o MI-503: Administer intraperitoneally (i.p.) at a dose of 75 mg/kg, daily.

Treatment Duration and Monitoring:

o Continue treatment for the duration of the study (e.g., 3-4 weeks).

o Monitor tumor volumes and mouse body weight 2-3 times per week.

Endpoint Analysis:

o At the end of the study, euthanize the mice and excise the tumors.
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o Tumors can be weighed and processed for further analysis, such as Western blotting or
immunohistochemistry.

Western Blot Analysis of Tumor Tissue

To assess the in vivo effects of MI-136/MI-503 on protein expression, the following protocol can
be used:

o Tissue Lysis: Homogenize a portion of the excised tumor tissue in RIPA buffer containing
protease and phosphatase inhibitors.

o Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
e SDS-PAGE and Western Blotting:

o Separate equal amounts of protein (e.g., 20-40 ug) on an SDS-PAGE gel.

o Transfer the proteins to a PVDF membrane.

o Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.

o Incubate the membrane with primary antibodies against AR, AR-V7, menin, MLL, and a
loading control (e.g., B-actin or GAPDH) overnight at 4°C.

o Wash the membrane and incubate with the appropriate HRP-conjugated secondary
antibody.

o Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an
imaging system.

Conclusion

The menin-MLL inhibitor MI-136 and its analog MI-503 have demonstrated significant anti-
tumor activity in VCaP xenograft models of castration-resistant prostate cancer. These
compounds effectively suppress tumor growth by disrupting the AR-MLL signaling axis. The
provided protocols and data serve as a valuable resource for researchers aiming to investigate
the therapeutic potential of targeting the menin-MLL interaction in advanced prostate cancer.
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Further studies are warranted to fully elucidate the in vivo mechanism of action and to optimize
the therapeutic application of these promising inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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